molecular formula C2F5I B1347087 Pentafluoroiodoethane CAS No. 354-64-3

Pentafluoroiodoethane

Cat. No.: B1347087
CAS No.: 354-64-3
M. Wt: 245.92 g/mol
InChI Key: UXPOJVLZTPGWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Pentafluoroiodoethane, also known as Iodopentafluoroethane or Perfluoroethyl iodide, is a chemical compound with the formula CF3CF2I . This article provides a comprehensive overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Chemical Reactions Analysis

Pentafluoroiodoethane undergoes various chemical reactions, including:

Comparison with Similar Compounds

Pentafluoroiodoethane is unique due to its high fluorine content and the presence of an iodine atom. Similar compounds include:

This compound stands out due to its specific reactivity and the ease with which it can be synthesized from readily available precursors .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F5I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPOJVLZTPGWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040149
Record name Pentafluoroiodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Compressed gas; Boiling point = 12-13 deg C; [Sigma-Aldrich MSDS]
Record name Ethane, 1,1,1,2,2-pentafluoro-2-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentafluoroiodoethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16421
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

354-64-3
Record name 1,1,1,2,2-Pentafluoro-2-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodopentafluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,1,2,2-pentafluoro-2-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentafluoroiodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroiodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOPENTAFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E13B713QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluoroiodoethane
Reactant of Route 2
Reactant of Route 2
Pentafluoroiodoethane
Reactant of Route 3
Pentafluoroiodoethane
Reactant of Route 4
Pentafluoroiodoethane
Reactant of Route 5
Pentafluoroiodoethane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pentafluoroiodoethane
Customer
Q & A

Q1: What is the molecular structure and key spectroscopic data for Pentafluoroiodoethane?

A1: this compound has the molecular formula C2F5I. Its structure consists of an ethyl group where all five hydrogen atoms are replaced by fluorine atoms, and one iodine atom is attached to the terminal carbon. Key spectroscopic data includes:

    Q2: How does this compound behave under irradiation, and what are the implications of its photodissociation?

    A2: this compound undergoes photodissociation when exposed to specific wavelengths of light.

      Q3: Are there any noteworthy reactions involving this compound and how do they proceed?

      A3: Yes, several reactions highlight the chemical reactivity of this compound:

        Q4: How does this compound interact with group VB elements, and what is the significance of these reactions?

        A4: this compound reacts with trimethyl-phosphine, -arsine, and -stibine to yield compounds of the form (CH3)2MC2F5, along with the corresponding tetramethylammonium iodide salt. [] These reactions showcase the ability of this compound to act as a fluorinated alkylating agent for group VB elements, leading to the formation of mixed alkyl-perfluoroalkyl derivatives. These derivatives are of interest in various fields, including materials science and catalysis.

        Q5: What are the implications of ionic conductivity in this compound?

        A5: Research has investigated the ionic conductivity of this compound, which provides valuable information about the mobility of charged species within the compound. [] This property is essential for understanding its potential applications in electrochemical devices, such as batteries and fuel cells. High ionic conductivity is desirable for efficient charge transport in these applications.

        Q6: Can you elaborate on any efficient synthetic methods for this compound?

        A6: One efficient method for synthesizing this compound starts with chloropentafluoroethane (CF3CF2Cl). This method involves a two-step process:

        1. Iodination: The resulting sulfinate intermediate can be directly iodinated in the same reaction vessel without further purification, yielding this compound (CF3CF2I) in good yield. []

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.